

# An In-depth Technical Guide on the Chemical Properties of Ethyl 3-oxotetradecanoate

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## Compound of Interest

Compound Name: *Ethyl 3-oxotetradecanoate*

Cat. No.: *B1296510*

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## Introduction

**Ethyl 3-oxotetradecanoate**, a  $\beta$ -keto ester, is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, characterized by the presence of both a ketone and an ester group, allows for a wide range of chemical transformations, making it a versatile building block for the synthesis of more complex molecules.<sup>[1]</sup> This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **Ethyl 3-oxotetradecanoate**, with a focus on its relevance to drug discovery and development.

## Physicochemical Properties

The key physicochemical properties of **Ethyl 3-oxotetradecanoate** are summarized in the table below. These properties are crucial for its handling, storage, and use in various chemical reactions.

Property	Value	Reference(s)
Molecular Formula	C <sub>16</sub> H <sub>30</sub> O <sub>3</sub>	<a href="#">[2]</a>
Molecular Weight	270.41 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	74124-22-4	<a href="#">[3]</a>
Appearance	Predicted to be a liquid or low-melting solid	
Boiling Point	173-175 °C at 10 Torr	<a href="#">[2]</a>
Density	0.922 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[2]</a>
Flash Point	126.8 °C	<a href="#">[2]</a>
Refractive Index	1.444	<a href="#">[2]</a>
pKa	10.67 ± 0.46 (Predicted)	<a href="#">[2]</a>

## Synthesis and Purification

The primary method for the synthesis of β-keto esters such as **Ethyl 3-oxotetradecanoate** is the Claisen condensation.[\[4\]](#)[\[5\]](#)[\[6\]](#) This reaction involves the base-promoted condensation of two ester molecules.

## Experimental Protocol: Synthesis via Claisen Condensation

This protocol describes a plausible method for the synthesis of **Ethyl 3-oxotetradecanoate** by the crossed Claisen condensation of ethyl laurate and ethyl acetate.

### Materials:

- Ethyl laurate
- Ethyl acetate
- Sodium ethoxide (NaOEt)

- Anhydrous ethanol
- Toluene
- Hydrochloric acid (HCl), dilute aqueous solution
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is set up under an inert atmosphere (e.g., argon or nitrogen).
- Base Preparation: Sodium ethoxide is prepared *in situ* or a commercial solution in ethanol is used. A stoichiometric amount of sodium ethoxide is required to drive the reaction to completion.<sup>[4]</sup>
- Reaction: Anhydrous ethanol and a solution of sodium ethoxide are added to the reaction flask. The flask is cooled in an ice bath. A mixture of ethyl laurate and a molar excess of ethyl acetate is added dropwise from the dropping funnel to the stirred solution of the base.
- Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the slow addition of a dilute aqueous solution of hydrochloric acid until the solution is acidic. This step protonates the enolate of the  $\beta$ -keto ester.
- Extraction: The product is extracted from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate. The organic layers are combined.

- **Washing:** The combined organic extracts are washed with water and then with brine to remove any remaining acid and inorganic salts.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude **Ethyl 3-oxotetradecanoate**.

## Experimental Protocol: Purification

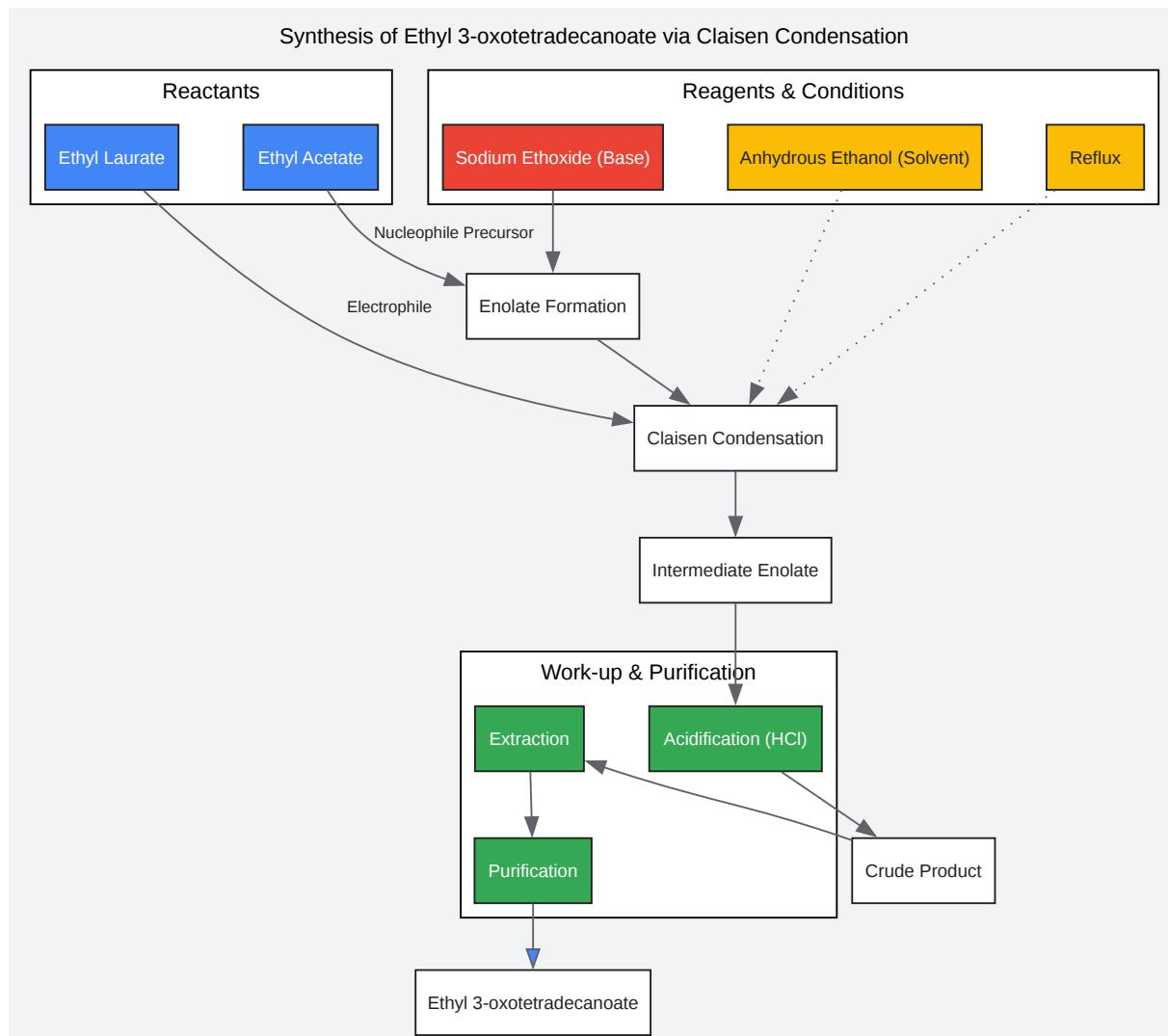
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.[\[7\]](#)[\[8\]](#)

### Fractional Distillation:

- The crude product is transferred to a distillation flask suitable for vacuum distillation.
- The apparatus is set up for fractional distillation under reduced pressure.
- The product is distilled at a reduced pressure (e.g., 10 Torr) and the fraction boiling at the expected temperature (173-175 °C) is collected.[\[2\]](#)

### Column Chromatography:

- A silica gel column is prepared using a suitable solvent system, such as a mixture of hexane and ethyl acetate.
- The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.
- The column is eluted with the solvent mixture, and fractions are collected.
- The fractions are analyzed by TLC to identify those containing the pure product.
- The solvent is removed from the pure fractions under reduced pressure to yield the purified **Ethyl 3-oxotetradecanoate**.

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Caption: Workflow for the synthesis of **Ethyl 3-oxotetradecanoate**.

# Spectroscopic Properties

While experimental spectra for **Ethyl 3-oxotetradecanoate** are not readily available, its spectroscopic properties can be predicted based on the analysis of similar  $\beta$ -keto esters.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are essential for the structural elucidation of **Ethyl 3-oxotetradecanoate**. The presence of keto-enol tautomerism in  $\beta$ -keto esters can lead to the observation of signals for both forms in the NMR spectra.<sup>[9]</sup>

Predicted  $^1\text{H}$  NMR Chemical Shifts (in  $\text{CDCl}_3$ ):

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
$\text{CH}_3$ (ester)	~1.25	triplet	3H
$-(\text{CH}_2)_9-$ (chain)	~1.2-1.4	multiplet	18H
$-\text{CH}_2-$ ( $\alpha$ to $\text{C=O}$ , chain)	~2.5	triplet	2H
$-\text{CH}_2-$ ( $\alpha$ to ester and ketone)	~3.4	singlet	2H
$-\text{O-CH}_2-$ (ester)	~4.2	quartet	2H

Predicted  $^{13}\text{C}$  NMR Chemical Shifts (in  $\text{CDCl}_3$ ):

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
CH <sub>3</sub> (terminal)	~14
-(CH <sub>2</sub> ) <sub>n</sub> - (chain)	~22-32
-CH <sub>2</sub> - ( $\alpha$ to C=O, chain)	~43
-CH <sub>2</sub> - ( $\alpha$ to ester and ketone)	~50
-O-CH <sub>2</sub> - (ester)	~61
C=O (ester)	~167
C=O (ketone)	~202

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in **Ethyl 3-oxotetradecanoate**. The spectrum will be characterized by strong absorptions corresponding to the two carbonyl groups.[10][11]

Characteristic IR Absorptions:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2920, ~2850	Strong	C-H stretching (alkane)
~1745	Strong	C=O stretching (ester)
~1715	Strong	C=O stretching (ketone)
~1250-1000	Strong	C-O stretching (ester)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of **Ethyl 3-oxotetradecanoate** under electron ionization is expected to involve cleavages adjacent to the carbonyl groups and loss of the ethoxy group. [12]

### Predicted Fragmentation Pattern:

- Molecular Ion ( $M^+$ ): A peak corresponding to the molecular weight (270.41) may be observed, although it might be of low intensity.
- Loss of Ethoxy Group (-OCH<sub>2</sub>CH<sub>3</sub>): A significant fragment at m/z 225 resulting from the loss of the ethoxy radical.
- McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from the alkyl chain to the keto-carbonyl oxygen, followed by cleavage, could lead to characteristic fragments.
- Acylium Ions: Cleavage at the  $\alpha$ -positions to the carbonyl groups can generate various acylium ions.

## Reactivity and Applications in Drug Development

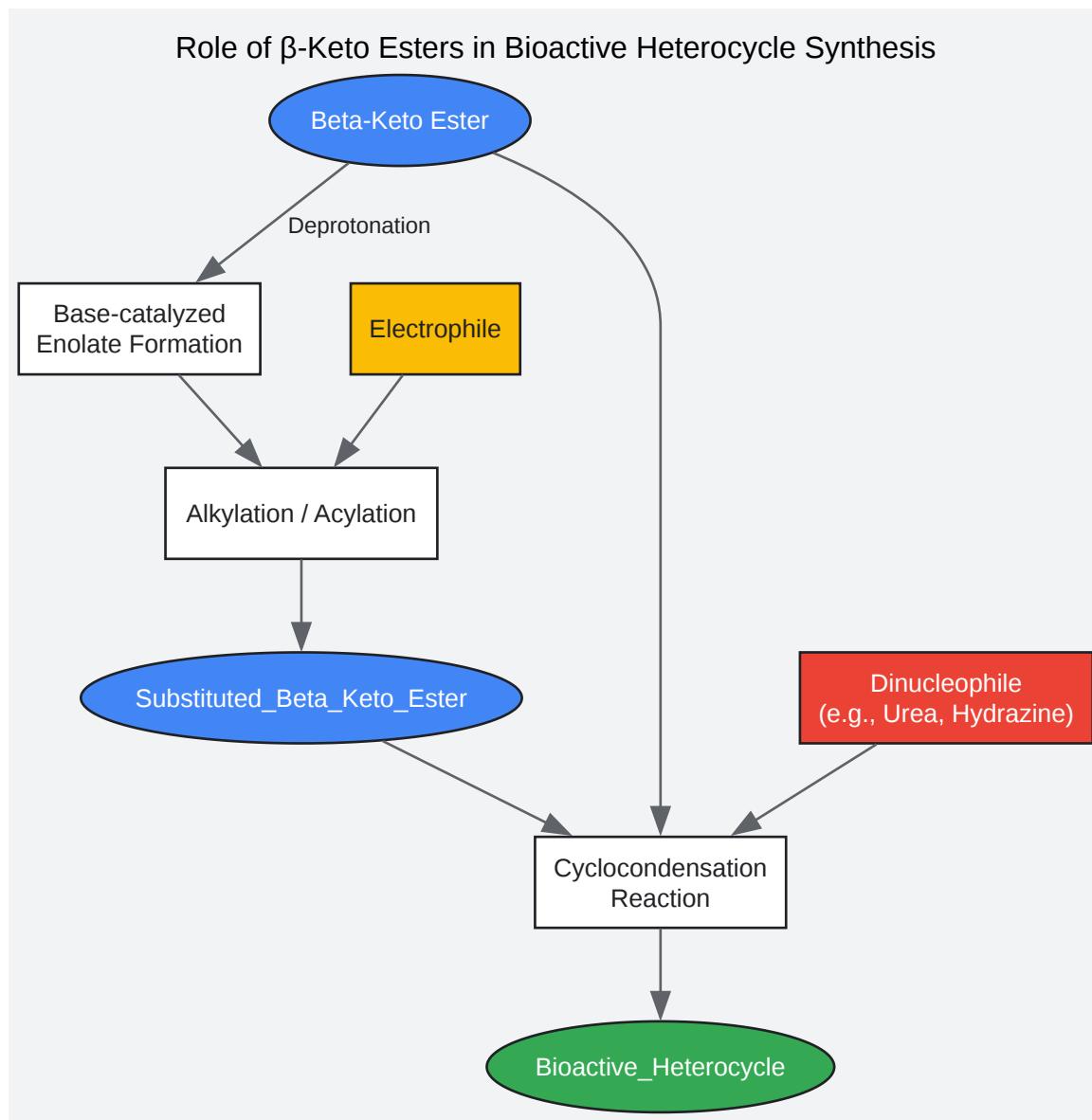
$\beta$ -Keto esters like **Ethyl 3-oxotetradecanoate** are highly versatile intermediates in organic synthesis due to the presence of multiple reactive sites.<sup>[1][13]</sup> The acidic  $\alpha$ -protons between the two carbonyl groups can be easily removed by a base to form a stabilized enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.<sup>[14]</sup>

The reactivity of **Ethyl 3-oxotetradecanoate** makes it a valuable precursor for the synthesis of a wide range of compounds, including:

- Heterocyclic Compounds:  $\beta$ -Keto esters are key starting materials for the synthesis of various bioactive heterocyclic compounds such as pyrimidines, pyrazoles, and quinolines.<sup>[15][16]</sup> These heterocyclic scaffolds are present in a large number of approved drugs.
- Complex Natural Products and Pharmaceuticals: The ability to undergo various transformations such as alkylation, acylation, and condensation reactions makes  $\beta$ -keto esters crucial building blocks in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs).<sup>[1][17]</sup>

While specific examples of drugs synthesized directly from **Ethyl 3-oxotetradecanoate** are not prominently documented in readily available literature, its structural motif is a common feature

in the synthesis of various pharmaceuticals. The long alkyl chain could be modified or be a key feature for lipophilicity in a target drug molecule.



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Caption: General scheme for the utility of  $\beta$ -keto esters in synthesis.

## Conclusion

**Ethyl 3-oxotetradecanoate** is a valuable chemical entity with a rich reactivity profile characteristic of  $\beta$ -keto esters. Its synthesis via the Claisen condensation is a well-established and efficient method. While direct applications in drug development are not extensively

documented, its role as a versatile synthetic intermediate is clear. The ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions makes it a key building block for the construction of complex molecular architectures, including those found in medicinally important compounds. This technical guide provides a foundational understanding of the chemical properties of **Ethyl 3-oxotetradecanoate**, which is essential for its effective utilization in research and development, particularly within the pharmaceutical sciences.

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